

Technical Guide: Physical Properties of (3-bromothiophen-2-yl)methanol

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Compound of Interest

Compound Name: (3-Bromothiophen-2-YL)methanol

Cat. No.: B151471

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Audience: Researchers, scientists, and drug development professionals. Document ID: TG-BTM-20251228 Version: 1.0

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(3-bromothiophen-2-yl)methanol**. It includes a summary of its properties, detailed experimental protocols for its synthesis and for the determination of key physical characteristics, and a workflow diagram for its preparation.

Core Physical and Chemical Properties

(3-bromothiophen-2-yl)methanol is a functionalized thiophene derivative. While extensive experimental data is not widely published, its properties can be characterized by computed data and comparison with similar structures. The presence of a hydroxyl group suggests it is a polar compound capable of hydrogen bonding, while the bromothiophene ring provides lipophilic character.

Data Summary

The quantitative data available for **(3-bromothiophen-2-yl)methanol** are summarized in the table below. Note that most physical properties like melting and boiling points are not available in surveyed literature and databases; the values presented are primarily computed.

| Property | Value | Source |
|------------------------------|--|-------------------------|
| Molecular Formula | C ₅ H ₅ BrOS | PubChem[1] |
| Molecular Weight | 193.06 g/mol | PubChem[1] |
| IUPAC Name | (3-bromothiophen-2-yl)methanol | PubChem[1] |
| CAS Number | 70260-17-2 | PubChem[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, THF, acetone) and sparingly soluble in nonpolar solvents and water. | Inferred from structure |
| XLogP3-AA (Computed) | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |

Experimental Protocols

This section details relevant experimental procedures, including a standard synthesis method for the target compound and general protocols for determining its key physical properties.

Synthesis of (3-bromothiophen-2-yl)methanol

This protocol describes the synthesis via the chemical reduction of 3-bromothiophene-2-carbaldehyde using sodium borohydride. This is a standard and effective method for converting aldehydes to primary alcohols.[2]

Objective: To prepare **(3-bromothiophen-2-yl)methanol**.

Materials:

- 3-bromothiophene-2-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Deionized water
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromothiophene-2-carbaldehyde (1 equivalent) in methanol. Cool the solution to $0\text{ }^\circ\text{C}$ using an ice bath.
- **Reduction:** While stirring, add sodium borohydride (NaBH_4) (approx. 1.5 equivalents) to the solution portion-wise, ensuring the temperature remains below $10\text{ }^\circ\text{C}$.
- **Reaction Monitoring:** Stir the mixture at $0\text{ }^\circ\text{C}$ for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the flask back to $0\text{ }^\circ\text{C}$ and slowly quench the reaction by adding saturated aqueous NH_4Cl solution.

- **Extraction:** Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with deionized water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude **(3-bromothiophen-2-yl)methanol** by flash column chromatography on silica gel if necessary.

Determination of Melting Point (for Solids)

This is a general protocol for determining the melting point range of a solid organic compound using a capillary-based apparatus.^[3]

Objective: To determine the temperature range over which the solid compound melts.

Procedure:

- **Sample Preparation:** Place a small amount of the dry, crystalline compound on a clean, dry surface. Dip the open end of a glass capillary tube into the sample to collect a small amount of material. Tap the closed end of the capillary on a hard surface to pack the sample down to a height of 1-2 mm.^[3]
- **Apparatus Setup:** Insert the prepared capillary tube into the heating block of a melting point apparatus.^[3]
- **Approximate Determination:** Heat the block rapidly (e.g., 10-20 °C/min) to find an approximate melting point. Allow the apparatus to cool.^[3]
- **Accurate Determination:** Prepare a new sample. Heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min.^[3]
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the

range T1-T2.[3]

Determination of Boiling Point (for Liquids)

This protocol describes the micro-scale determination of a liquid's boiling point using the capillary method.[4][5]

Objective: To determine the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

Procedure:

- Sample Preparation: Add a small amount (a few milliliters) of the liquid into a fusion tube or a small test tube.[4]
- Capillary Insertion: Place a small capillary tube (sealed at one end) into the fusion tube with its open end submerged in the liquid.[4][5]
- Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Place this assembly in a heating apparatus (e.g., Thiele tube or aluminum block).
- Heating: Heat the apparatus slowly and uniformly.[4]
- Observation: As the temperature rises, air trapped in the capillary will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary's open end.[4]
- Data Recording: Note the temperature at which this rapid bubbling occurs. This is the boiling point of the liquid. For accuracy, allow the apparatus to cool slightly and note the temperature at which the liquid is drawn back into the capillary; the boiling point is the average of these two temperatures.

Determination of Density (for Liquids)

This protocol outlines a straightforward method for determining the density of a liquid by measuring its mass and volume.[6][7][8]

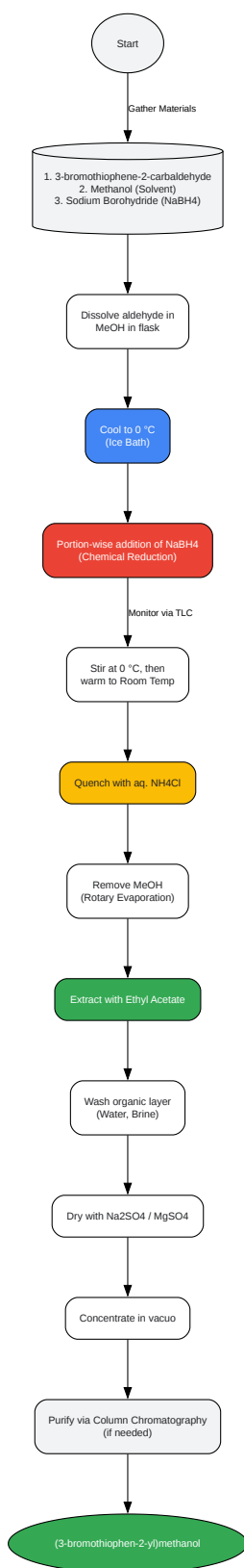
Objective: To calculate the mass per unit volume of the liquid.

Procedure:

- Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance. Record this mass (m_1).^[7]
- Volume and Mass of Liquid: Carefully add a known volume (V) of the liquid to the graduated cylinder. Reweigh the cylinder containing the liquid to get the total mass (m_2).^[7]
- Mass of Liquid: Calculate the mass of the liquid (m_{liquid}) by subtracting the mass of the empty container from the total mass: $m_{\text{liquid}} = m_2 - m_1$.^[7]
- Density Calculation: Calculate the density (ρ) using the formula: $\rho = m_{\text{liquid}} / V$.^[6] The result is typically expressed in g/mL or g/cm³.

Logical and Experimental Workflows

Visualizing the process flow of key experiments is crucial for reproducibility and understanding. The following diagram illustrates the synthetic pathway for **(3-bromothiophen-2-yl)methanol** as described in Protocol 2.1.



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Caption: Synthesis workflow for **(3-bromothiophen-2-yl)methanol**.

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